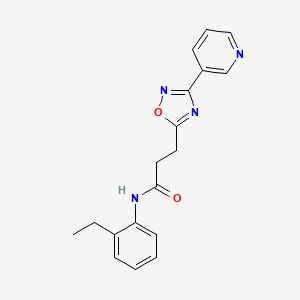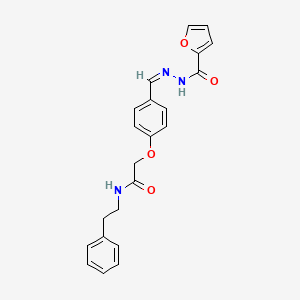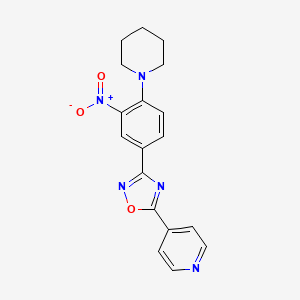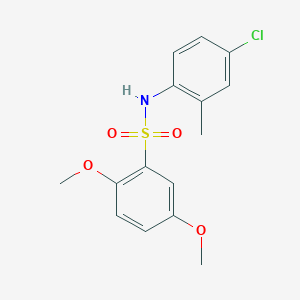
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide, also known as ETP-46464, is a novel small-molecule inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates smooth muscle relaxation in the body. By inhibiting PDE5, ETP-46464 increases the levels of cGMP, which leads to enhanced smooth muscle relaxation and improved blood flow.
作用機序
As mentioned earlier, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide inhibits the enzyme PDE5, which leads to increased levels of cGMP. cGMP activates protein kinase G, which in turn regulates ion channels and other signaling pathways that lead to smooth muscle relaxation. This relaxation of smooth muscle results in improved blood flow, which is beneficial in the treatment of diseases such as PAH and erectile dysfunction.
Biochemical and Physiological Effects:
In addition to its effects on smooth muscle relaxation and blood flow, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been shown to have anti-inflammatory effects. In a study conducted on rats with PAH, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide decreased the expression of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has also been shown to decrease oxidative stress and improve endothelial function.
実験室実験の利点と制限
One advantage of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide is that it has been shown to be effective in preclinical models for the treatment of various diseases. Additionally, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has a relatively low toxicity profile and has been well-tolerated in animal studies. One limitation of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
For the study of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide include the development of more potent and selective PDE5 inhibitors, further investigation of its anti-inflammatory and antioxidant effects, and clinical trials in humans.
合成法
The synthesis of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide involves several steps, including the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-(methylthio)aniline to form an intermediate, which is then reacted with 2-bromoacetylacetanilide to yield N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide. The purity of the final product is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been studied extensively in preclinical models for the treatment of various diseases, such as pulmonary arterial hypertension (PAH), erectile dysfunction, and sickle cell disease. In a study conducted on rats with PAH, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide improved pulmonary hemodynamics and decreased pulmonary vascular resistance. In another study, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide improved erectile function in rats with erectile dysfunction. Additionally, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been shown to inhibit sickle cell adhesion to endothelial cells, which may have implications for the treatment of sickle cell disease.
特性
IUPAC Name |
N-[2-ethoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-23-17-9-8-15(11-16(17)18-12(2)20)25(21,22)19-13-6-5-7-14(10-13)24-3/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMKRDNXOATVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)
![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)

